molecular formula C7H9N5S B12555537 [(5-Aminopyridin-2-yl)methylideneamino]thiourea CAS No. 143621-36-7

[(5-Aminopyridin-2-yl)methylideneamino]thiourea

Cat. No.: B12555537
CAS No.: 143621-36-7
M. Wt: 195.25 g/mol
InChI Key: AUTPZEFNZJADCK-UHFFFAOYSA-N
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Description

[(5-Aminopyridin-2-yl)methylideneamino]thiourea is a chemical compound known for its diverse applications in scientific research. It is a derivative of aminopyridine and thiourea, and its structure includes a pyridine ring substituted with an amino group and a thiourea moiety. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Aminopyridin-2-yl)methylideneamino]thiourea typically involves the reaction of 5-aminopyridine-2-carboxaldehyde with thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(5-Aminopyridin-2-yl)methylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and thiourea groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

[(5-Aminopyridin-2-yl)methylideneamino]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as an antitumor and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of [(5-Aminopyridin-2-yl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting the function of these biomolecules. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Aminopyridin-2-yl)methylideneamino]thiourea
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

[(5-Aminopyridin-2-yl)methylideneamino]thiourea is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and thiourea groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

143621-36-7

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

[(5-aminopyridin-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H9N5S/c8-5-1-2-6(10-3-5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)

InChI Key

AUTPZEFNZJADCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C=NNC(=S)N

Origin of Product

United States

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